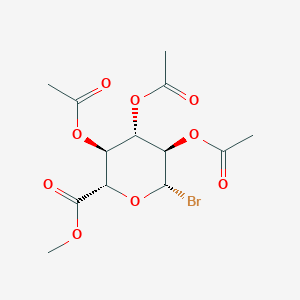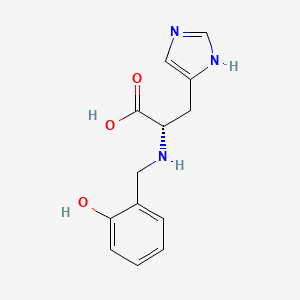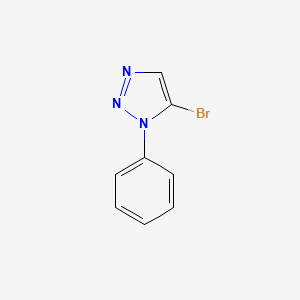
5-Bromo-1-phenyltriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-phenyltriazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. The presence of a bromine atom at the fifth position and a phenyl group at the first position makes this compound unique. It is of significant interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-phenyltriazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with brominated acyl chlorides under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-phenyltriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation to form N-oxides or reduction to form dihydrotriazoles.
Coupling Reactions: The phenyl group can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 5-amino-1-phenyltriazole, 5-thio-1-phenyltriazole, etc.
Oxidation Products: N-oxides of this compound.
Reduction Products: Dihydro derivatives of the triazole ring.
Scientific Research Applications
5-Bromo-1-phenyltriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antifungal and antibacterial agent. Its ability to inhibit certain enzymes makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and dyes. Its unique structure makes it valuable in material science for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-phenyltriazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and the triazole ring play crucial roles in its binding affinity and specificity. The compound can also interact with nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-1-phenyltriazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
5-Methyl-1-phenyltriazole:
Uniqueness: 5-Bromo-1-phenyltriazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential biological activity. The combination of the bromine atom and the phenyl group provides a distinct set of chemical and physical properties that make it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H6BrN3 |
|---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
5-bromo-1-phenyltriazole |
InChI |
InChI=1S/C8H6BrN3/c9-8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
MHOFDKAHSZKDTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
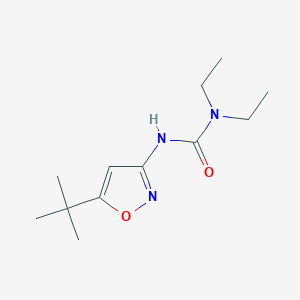



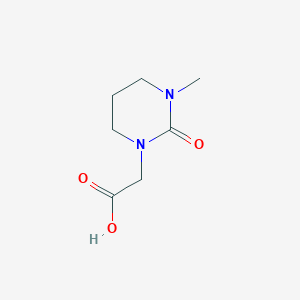
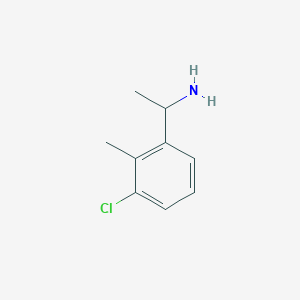
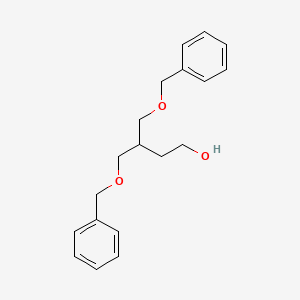
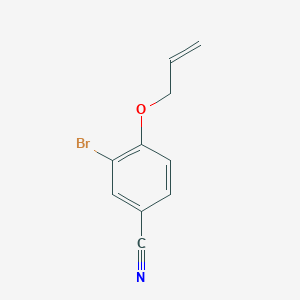
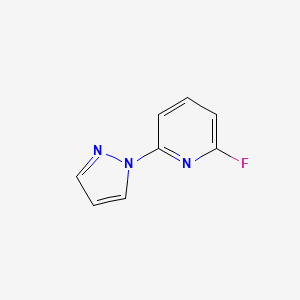
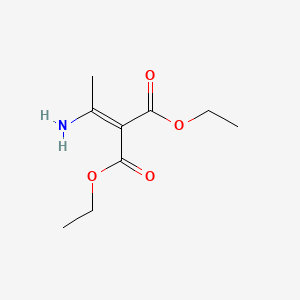
![3,4-Dimethoxy-N-[1-methyl-3-phenyl-pyrazol-5-yl]benzenesulfonamide](/img/structure/B8680893.png)
![6-Chloro-4-morpholin-4-yl-pyrido[3,2-d]pyrimidin-2-ylamine](/img/structure/B8680894.png)
